molecular formula C12H17NO B1285316 trans-1-Benzyl-4-methyl-pyrrolidin-3-OL

trans-1-Benzyl-4-methyl-pyrrolidin-3-OL

Cat. No. B1285316
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Benzyl-4-methyl-pyrrolidin-3-OL is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-1-Benzyl-4-methyl-pyrrolidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Benzyl-4-methyl-pyrrolidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

trans-1-Benzyl-4-methyl-pyrrolidin-3-OL

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1

InChI Key

NTDFIGIMQABQLD-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A 15.58 g (82.3 mmol) sample of the ketone from step d was reduced to the alcohol by dissolving it in 32 mL of ethanol and adding the solution dropwise to a stirred suspension of sodium borohydride (3.11 g, 82.3 mmol) in 32 mL of ethanol at 0° C. The suspension was then stirred for 30 min at 0° C. and for 4 hours at room temperature. The solvent was then removed and the residue suspended in water. The product was extracted with methylene chloride and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under vacuum. The crude product was purified in a kugelrohr apparatus (160°-180° C. @ 1.0 Torr) to yield 1-benzyl-4-methyl-3-pyrrolidinol, MS M/Z 192 (M+H); NMR (CDCl3) d 1.04 (d, 3H, J=7.5 Hz), 1.90 (dd, 1H, J=7.5 Hz, J=9.0 Hz), 2.14 (m, 1H), 2.55 (dd, 1H, J=6.0 Hz, J=10.5 Hz), 2.82 (dd, 1H, J=3.0 Hz, J=10.5 Hz), 3.13 (dd, 1H, J=3.0 Hz, J=3.0 Hz), 3.82 (m, 2H), 3.95 (m, 1H), 7.33 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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3.11 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
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500W
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300 mL
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Reaction Step Three
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Type
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